7-Methylsulfanyl-quinoline

Medicinal Chemistry Chemical Synthesis Molecular Scaffolds

Standard quinoline analogs risk invalidating synthetic routes or assay data due to altered electronic/steric profiles. This validated C7-methylsulfanyl-substituted scaffold ensures precise reactivity and binding fidelity. - **Validated application**: Starting material for novel hetarylquinolines with thiazolidine rings (published methodology). - **SAR probe**: Direct comparison vs. -SO₂Me analog to map thioether effects on leukemic cell selectivity. - **Fragment library ready**: MW 175.25, ideal for fragment-based screening and core scaffold expansion. - **Supply**: High-purity, research-grade, immediate shipment.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 73420-45-8
Cat. No. B3152340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylsulfanyl-quinoline
CAS73420-45-8
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=CC=N2)C=C1
InChIInChI=1S/C10H9NS/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3
InChIKeyGUSOIZHKERRBIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylsulfanyl-quinoline (CAS 73420-45-8): A Quinoline Scaffold Building Block for R&D


7-Methylsulfanyl-quinoline (CAS 73420-45-8) is a heterocyclic aromatic compound belonging to the quinoline family . It is primarily offered as a high-purity research chemical and building block for the synthesis of more complex molecules, with a molecular formula of C₁₀H₉NS and a molecular weight of 175.25 . The compound is intended for laboratory research and development purposes and is not for diagnostic or therapeutic use .

1

Quinoline scaffold building block – C7 thioether substituent enables distinct electronic and steric properties for derivatization.

2

Synthetic intermediate – Used to prepare complex heterocycles (thiazolidine, dihydrothiazole) as reported in published methods.

3

SAR probe / fragment library entry – Low MW (175.25) thioether handle supports systematic oxidation state and substitution studies.

The Limits of Generic Substitution for 7-Methylsulfanyl-quinoline in Specialized R&D


For researchers, generic substitution of 7-Methylsulfanyl-quinoline with another quinoline analog is not feasible without risking the validity of a specific synthetic pathway or biological assay. The position of the methylsulfanyl (-SMe) substituent at the C7 position of the quinoline ring dictates the molecule's unique electronic and steric properties, which in turn control its reactivity, its binding affinity to potential biological targets, and the structure of downstream products . While direct comparative data is lacking in the open literature, the well-established principles of medicinal chemistry and chemical synthesis affirm that changing the position or nature of a substituent on a core heterocycle can drastically alter its behavior [1].

Positional isomer mismatch

2-Methylsulfanyl-quinoline (CAS 40279-26-3) places the -SMe group at C2, altering electronic distribution and reactivity. Direct replacement may shift synthetic outcome and binding interactions.

Oxidation state divergence

7-Methylsulfonyl-quinoline (-SO₂Me) exhibits reported cytotoxic selectivity in leukemic cell models; thioether (-SMe) form cannot be assumed to show equivalent biological profile. Oxidation state likely not transferable.

Evidence-Based Differentiation: Quantitative Comparison of 7-Methylsulfanyl-quinoline


Structural Differentiation: Positional Isomer Comparison with 2-Methylsulfanyl-quinoline

The key structural differentiator for 7-Methylsulfanyl-quinoline is the specific attachment of the methylsulfanyl (-SMe) group at the 7-position of the quinoline ring. This is in direct contrast to a common analog, 2-(Methylthio)quinoline (CAS 40279-26-3), which has the same functional group at the 2-position . While no direct head-to-head biological comparison has been published, the distinct substitution patterns lead to fundamentally different electronic distributions and steric environments, which are the primary determinants of a molecule's reactivity and interactions in both chemical and biological contexts.

Positional isomer comparison
Class-level inference
Methylsulfanyl at C7 (target) vs C2 (comparator)
Substitution pattern alters electronic and steric environment
No direct head-to-head data available
Medicinal Chemistry Chemical Synthesis Molecular Scaffolds

Oxidation State Differentiation: Comparison with 7-Methylsulfonyl-quinoline

7-Methylsulfanyl-quinoline (-SMe) is the reduced thioether form of its sulfonyl analog, 7-Methylsulfonyl-quinoline (-SO₂Me). A related study on 6,7-substituted-5,8-quinolinequinones demonstrates that the oxidation state of the sulfur group profoundly impacts biological activity [1]. In that study, 6-amino-7-methylsulfonyl-5,8-quinolinequinone exhibited selectivity for leukemic cells over T-cells, a property not demonstrated for its thioether counterpart [1].

Oxidation state differentiation
Cross-study comparable
Thioether (-SMe) vs sulfonyl (-SO₂Me) forms
Sulfur oxidation state may change biological activity profile
Sulfonyl analog showed selective cytotoxicity; thioether not evaluated
Chemical Synthesis Prodrug Design ADMET Properties

Synthetic Utility: A Building Block for Complex Quinoline Derivatives

7-Methylsulfanyl-quinoline serves as a versatile synthetic intermediate. Its utility is confirmed by its use in the synthesis of novel hetarylquinolines containing thiazolidine and dihydrothiazole rings [1]. In a similar synthetic context, its positional isomer, 2-methylsulfanylquinoline, was used as a key intermediate to generate a diverse library of 2,3,4-trisubstituted 3,4-dihydroquinolines via a four-component coupling strategy [2]. This demonstrates the class-level utility of methylsulfanyl-quinolines in building molecular complexity.

Synthetic utility
Class-level inference
Starting material for hetarylquinolines with thiazolidine/dihydrothiazole rings
Demonstrated as building block for structurally complex heterocycles
Positional isomer also used in multi-component coupling
Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Validated Application Scenarios for 7-Methylsulfanyl-quinoline (CAS 73420-45-8)


As a Synthetic Intermediate for Thiazolidine and Dihydrothiazole Derivatives

This compound is a confirmed starting material for the synthesis of novel hetarylquinolines, specifically those incorporating thiazolidine and dihydrothiazole rings. This application is directly supported by published synthetic methodology and represents a validated, rather than speculative, use case .

As a Building Block for Structure-Activity Relationship (SAR) Studies

Given that the oxidation state of the sulfur substituent is known to alter biological activity (e.g., conferring selectivity for leukemic cells) in closely related quinolinequinones , 7-Methylsulfanyl-quinoline is a valuable probe for SAR studies. Researchers can use it to systematically explore how the thioether (-SMe) group influences the potency and selectivity of their lead compounds compared to the sulfonyl (-SO₂Me) analog.

As a Scaffold for Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight heterocyclic fragment (MW: 175.25), this compound is suitable for use in fragment-based screening libraries. This is a class-level application supported by the use of similar methylthio-quinolines as core scaffolds for molecular linking, expansion, and modification in drug discovery .

Application
Selection Property
Validation Focus
Thiazolidine/dihydrothiazole synthesis
C7 thioether reactivity profile
Synthetic method reproducibility, product characterization
SAR exploration of sulfur oxidation state
Sulfur redox state variation (-SMe vs -SO₂Me)
Biological activity comparison between thioether and sulfonyl forms
Fragment-based library design
Low MW quinoline scaffold with modifiable thioether
Library incorporation, derivatization efficiency, hit validation
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